(2-Chloro-6-fluoropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-chloro-6-fluoropyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, although this is less common.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-6-fluoropyridine-4-carboxylic acid .
Scientific Research Applications
(2-Chloro-6-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-6-p-tolylpyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(2-Chloro-6-fluoropyridin-4-yl)methanol is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination of halogens can impart distinct electronic and steric properties, making the compound valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(2-chloro-6-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChI Key |
WZMLZJOCPVHYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.